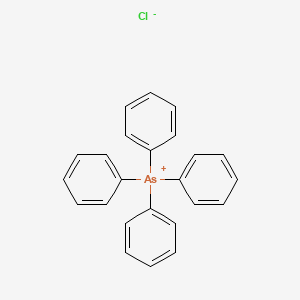

Tetraphenylarsonium chloride

Description

Significance in Contemporary Chemical Synthesis and Analytical Methodologies

The primary significance of tetraphenylarsonium chloride in modern chemistry lies in its role as a phase-transfer catalyst and a precipitating agent. chemimpex.comuni.edu Its large, positively charged tetraphenylarsonium cation can effectively pair with a variety of anions, rendering them soluble in organic solvents where they would otherwise be insoluble. This property is crucial for a multitude of organic reactions, enhancing reaction rates and yields. chemimpex.com

In the realm of chemical synthesis , this compound serves several key functions:

Precipitating Agent for Anions: The compound is widely used to isolate and purify large anions from solutions. smolecule.com The resulting tetraphenylarsonium salts are often crystalline and easily handled. This is particularly valuable in the isolation of complex inorganic and organometallic anions. wikipedia.orgsmolecule.com

Precursor for Organometallic Compounds: It acts as a starting material for the synthesis of other organoarsenic compounds and arsonium (B1239301) salts, which are valuable intermediates in various chemical reactions. chemimpex.comsmolecule.com

Phase-Transfer Catalyst: The lipophilic nature of the tetraphenyl groups allows it to transport anionic reagents from an aqueous phase into an organic phase, where the reaction with an organic substrate can occur. chemimpex.com This is instrumental in achieving reactions that would otherwise be slow or inefficient.

In analytical methodologies , this compound has proven to be an indispensable tool:

Gravimetric and Spectrophotometric Analysis: It is a well-established reagent for the gravimetric and spectrophotometric determination of various anions, most notably perchlorate. uni.eduuni.edu The quantitative precipitation of anions like perchlorate, periodate, and permanganate (B83412) allows for their accurate measurement. uni.eduacs.org A spectrophotometric method involves dissolving the precipitated tetraphenylarsonium salt in a suitable solvent and measuring its absorbance. uni.edu

Ion-Selective Electrodes: The tetraphenylarsonium cation has been incorporated into the membranes of ion-selective electrodes, which are used to detect and quantify specific anions in solution.

Extraction and Concentration: It is employed in the extraction and preconcentration of trace amounts of certain metal ions and organic anions from aqueous samples, facilitating their analysis by various instrumental techniques. oup.com

The following table summarizes some of the key applications of this compound in synthesis and analysis:

| Application Area | Specific Use |

| Chemical Synthesis | |

| Precipitating agent for large anions (e.g., polyoxometalates) smolecule.com | |

| Precursor for other organoarsenic compounds smolecule.com | |

| Phase-transfer catalyst chemimpex.com | |

| Analytical Methodologies | |

| Gravimetric determination of perchlorate, perrhenate (B82622), etc. uni.eduuni.eduacs.org | |

| Spectrophotometric determination of anions uni.edu | |

| Component of ion-selective electrodes | |

| Extraction and concentration of analytes oup.com |

Historical Development and Evolution of Arsonium Chemistry

The journey of arsonium chemistry is deeply intertwined with the broader history of organoarsenic compounds, which have been known for over two centuries. rsc.orgusa-journals.com The first recognized organometallic compound, cacodyl (B8556844) (tetramethyldiarsine), was synthesized in 1760, marking the dawn of this field. rsc.org

The development of arsonium chemistry, a subset focusing on quaternary arsenic compounds, gained momentum in the late 19th and early 20th centuries. A significant milestone was the demonstration of optical activity in an arsonium salt, which provided crucial insights into the stereochemistry of these compounds. rsc.org

The evolution of arsonium chemistry can be characterized by several key phases:

Early Explorations (18th - 19th Century): The initial synthesis of organoarsenic compounds like cacodyl laid the groundwork. rsc.org These early discoveries were often serendipitous and driven by a fundamental curiosity about the chemical behavior of arsenic.

Structural and Stereochemical Studies (Early 20th Century): Chemists began to systematically investigate the structure and properties of arsonium salts. The resolution of chiral arsonium salts was a major achievement, contributing to the understanding of chemical bonding and molecular geometry. rsc.org

Analytical Applications (Mid-20th Century): Researchers began to recognize the utility of arsonium salts, particularly this compound, as analytical reagents. acs.org This led to the development of numerous gravimetric and titrimetric methods for the determination of various ions. uni.eduacs.org

Modern Applications (Late 20th Century - Present): The focus has expanded to include the use of arsonium salts as phase-transfer catalysts, in the synthesis of advanced materials, and as directing agents in the synthesis of zeolites. chemimpex.comnih.govcsic.es The field continues to evolve with the synthesis of novel arsonium compounds with tailored properties for specific applications. diva-portal.orgrsc.org

The following table provides a timeline of key developments in arsonium chemistry:

| Period | Key Developments |

| 1760 | Synthesis of the first organoarsenic compound, cacodyl. rsc.org |

| Early 20th Century | Demonstration of optical activity in an arsonium salt. rsc.org |

| Mid-20th Century | Establishment of this compound as a key analytical reagent for anions like perchlorate. uni.eduacs.org |

| Late 20th Century | Emergence of arsonium salts as phase-transfer catalysts in organic synthesis. chemimpex.com |

| 21st Century | Use of arsonium cations as structure-directing agents in zeolite synthesis and exploration of carbene-stabilized arsonium species. nih.govcsic.esrsc.org |

Propriétés

IUPAC Name |

tetraphenylarsanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZGVGVFPHPXEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20AsCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15912-80-8 (Parent) | |

| Record name | Tetraphenylarsonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20964938 | |

| Record name | Tetraphenylarsonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Tetraphenylarsonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-28-8 | |

| Record name | Tetraphenylarsonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYLARSONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG51MKF20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Tetraphenylarsonium Chloride

Direct Synthesis from Arsenic Precursors

The primary synthetic strategies for tetraphenylarsonium chloride begin with trivalent or pentavalent arsenic compounds, most notably triphenylarsine (B46628) and its derivatives.

Reaction Pathways Involving Triphenylarsine Derivatives

Triphenylarsine ([As(C₆H₅)₃]) serves as a common and crucial precursor for the synthesis of this compound. wikipedia.orgsmolecule.com One well-established pathway involves a multi-step sequence that begins with the oxidation of triphenylarsine. wikipedia.orgwikipedia.org

First, triphenylarsine is treated with bromine (Br₂) to form triphenylarsine dibromide ((C₆H₅)₃AsBr₂). wikipedia.orgwikipedia.org This intermediate is then hydrolyzed with water (H₂O) to produce triphenylarsine oxide ((C₆H₅)₃AsO). wikipedia.orgwikipedia.org The subsequent reaction of triphenylarsine oxide with a phenyl Grignard reagent, specifically phenylmagnesium bromide (C₆H₅MgBr), yields the magnesium bromide salt of the tetraphenylarsonium cation, (C₆H₅)₄AsOMgBr. wikipedia.orgwikipedia.org This complex is then treated with hydrochloric acid (HCl) to produce this compound hydrochloride ((C₆H₅)₄AsCl·HCl). wikipedia.orgwikipedia.orgorgsyn.org The final step involves neutralization with a base, such as sodium hydroxide (B78521) (NaOH), to yield this compound ((C₆H₅)₄AsCl). wikipedia.orgwikipedia.org

An alternative, though less common, method involves the reaction of triphenylarsine with bromobenzene (B47551) in the presence of aluminium chloride, which also yields tetraphenylarsonium salts. rsc.org

Table 1: Multi-Step Synthesis from Triphenylarsine

| Step | Reactants | Product | Citation |

| 1 | Triphenylarsine, Bromine | Triphenylarsine dibromide | wikipedia.orgwikipedia.org |

| 2 | Triphenylarsine dibromide, Water | Triphenylarsine oxide | wikipedia.orgwikipedia.org |

| 3 | Triphenylarsine oxide, Phenylmagnesium bromide | (C₆H₅)₄AsOMgBr | wikipedia.orgwikipedia.org |

| 4 | (C₆H₅)₄AsOMgBr, Hydrochloric acid | This compound hydrochloride | wikipedia.orgwikipedia.orgorgsyn.org |

| 5 | This compound hydrochloride, Sodium hydroxide | This compound | wikipedia.orgwikipedia.org |

Preparation from Triphenylarsine Oxide

A more direct route starts with pre-synthesized triphenylarsine oxide ((C₆H₅)₃AsO). orgsyn.orgthieme-connect.de This method is particularly prominent in organic synthesis preparations. The core of this synthesis is the reaction of triphenylarsine oxide with a phenyl Grignard reagent. orgsyn.org

In a typical procedure, a solution of triphenylarsine oxide dissolved in hot benzene (B151609) is treated with an ethereal solution of phenylmagnesium bromide. orgsyn.orgthieme-connect.de This reaction forms a viscous intermediate product. orgsyn.orgthieme-connect.de The mixture is heated under reflux to ensure the completion of the reaction. orgsyn.org Following the reaction, the intermediate is hydrolyzed, often using water containing a small amount of hydrochloric acid. orgsyn.org This process ultimately leads to the formation of this compound, which can then be isolated and purified. orgsyn.org A detailed procedure published in Organic Syntheses describes using 0.124 moles of triphenylarsine oxide with 0.22 moles of phenylmagnesium bromide to yield the hydrochloride salt of the final product. orgsyn.org

Table 2: Reagents for Synthesis from Triphenylarsine Oxide

| Reagent | Role | Example Molar Quantity | Citation |

| Triphenylarsine Oxide | Arsenic Precursor | 0.124 mole | orgsyn.org |

| Phenylmagnesium Bromide | Phenylating Agent | 0.22 mole | orgsyn.org |

| Benzene | Solvent | ~1 L | orgsyn.org |

| Ether | Grignard Solvent | ~200 mL | orgsyn.org |

| Hydrochloric Acid | Hydrolysis/Salt Formation | As needed | orgsyn.org |

Purification Techniques and Hydrate Forms

Crude this compound often requires purification to remove unreacted starting materials and byproducts. Several methods are employed to obtain the compound in high purity. chemicalbook.com The product often exists as a hydrate, and a common intermediate in its purification is the hydrochloride salt, which can also form a hydrate. orgsyn.orgtcichemicals.com

One common purification strategy involves crystallization from a mixture of water and concentrated hydrochloric acid. orgsyn.org The crude product is dissolved by boiling in this mixture, and upon cooling in an ice bath, the this compound hydrochloride separates as white needles. orgsyn.org The purified hydrochloride salt can then be neutralized to give the final product. wikipedia.org

Another technique involves dissolving the residue from the synthesis in an appropriate solvent like absolute ethanol (B145695) or ethyl acetate (B1210297) and then precipitating the product by adding absolute diethyl ether. chemicalbook.com This process can be repeated to enhance purity. chemicalbook.com For instance, a neutralized aqueous solution can be evaporated to dryness, the residue extracted with absolute ethanol, concentrated, and then precipitated with ether. chemicalbook.com The resulting solid can be further purified by recrystallization from solvents such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) by adding diethyl ether. chemicalbook.com If the solution is turbid, it can be clarified by filtering through Celite. chemicalbook.com

This compound readily forms hydrates, such as the monohydrate and dihydrate. chemicalbook.combiosynth.comottokemi.com The hydrochloride salt is also known to exist in a hydrated form, cited as (C₆H₅)₄AsCl·HCl·xH₂O. tcichemicals.comtcichemicals.com

Preparation of Anhydrous this compound

For applications requiring the absence of water, the hydrated forms of this compound must be dehydrated. The preparation of the anhydrous compound is typically achieved by removing the water of crystallization from the hydrate. A straightforward and effective method for this is to dry the hydrated salt in a vacuum. chemicalbook.com Heating the compound under reduced pressure facilitates the removal of water molecules from the crystal lattice, yielding the anhydrous this compound. orgsyn.org

Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

The crystal structures of various salts containing the tetraphenylarsonium cation have been extensively studied, providing detailed insights into their solid-state arrangements.

X-ray diffraction has been a pivotal technique in determining the three-dimensional structure of numerous tetraphenylarsonium salts. For instance, the crystal structure of tetraphenylarsonium tetrachloroferrate(III), [(C₆H₅)₄As][FeCl₄], was determined to be tetragonal. acs.org Similarly, tetraphenylarsonium nitridotetrachloroosmate(VI), [(C₆H₅)₄As][OsNCl₄], also crystallizes in a tetragonal system. researchgate.net

The analysis of bis(tetraphenylarsonium) hexakis(isothiocyanato)technetate(IV)-dichloromethane, [As(C₆H₅)₄]₂[Tc(NCS)₆]·CH₂Cl₂, revealed a tetragonal crystal structure. publish.csiro.au In another example, the tetraphenylarsonium salts of triligated stannous anions, [(C₆H₅)₄As][Sn(SC₆H₅)₃] and [(C₆H₅)₄As][Sn(SeC₆H₅)₃], were found to be isomorphous and crystallize in the monoclinic system. cdnsciencepub.com Furthermore, studies on tetraphenylarsonium salts with hexafluoro (B1673141) group VA ions, such as [(C₆H₅)₄As]BF₄, [(C₆H₅)₄As]PF₆, [(C₆H₅)₄As]AsF₆, and [(C₆H₅)₄As]SbF₆, have shown them to possess tetragonal unit cells. cdnsciencepub.com

In the solid state, the tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, typically exhibits a tetrahedral geometry. nih.govresearchgate.net In the structure of [(C₆H₅)₄As][OsNCl₄], the cation possesses S₄ crystallographic symmetry with As-C bond distances of 1.912 Å and C-As-C angles of 105.1° and 111.7°. researchgate.net Similarly, in tetraphenylarsonium tetrachloro-oxomolybdenum(V), the cation also has S₄ symmetry with an As-C bond length of 1.902(7) Å and C-As-C angles of 105.3(3)° and 111.6(3)°. rsc.org

The conformation of the phenyl groups can vary. In [(C₆H₅)₄As][FeCl₄], the phenyl planes are rotated by 28° about the As-C bonds, which reduces the cation's symmetry. acs.org In the isostructural tin compounds, [(C₆H₅)₄As][Sn(SC₆H₅)₃] and [(C₆H₅)₄As][Sn(SeC₆H₅)₃], all three phenyl groups of the anion adopt a propeller-like conformation. cdnsciencepub.com

The anions in these salts adopt various geometries. The [FeCl₄]⁻ anion in the tetrachloroferrate(III) salt is a flattened tetrahedron. acs.org The [OsNCl₄]⁻ anion has a square-pyramidal coordination with the osmium atom situated 0.58 Å above the basal plane of chlorine atoms. researchgate.net In the case of [Tc(NCS)₆]²⁻, the anion has an octahedral structure. publish.csiro.au

The crystal systems and space groups for a variety of tetraphenylarsonium salts have been determined through crystallographic studies. A selection of these is presented in the table below.

| Compound | Crystal System | Space Group | Reference |

| [(C₆H₅)₄As][FeCl₄] | Tetragonal | I4 | acs.org |

| [(C₆H₅)₄As][OsNCl₄] | Tetragonal | P4/n | researchgate.net |

| [As(C₆H₅)₄]₂[Tc(NCS)₆]·CH₂Cl₂ | Tetragonal | I4/m | publish.csiro.au |

| [(C₆H₅)₄As][Sn(SC₆H₅)₃] | Monoclinic | P2₁/c | cdnsciencepub.com |

| [(C₆H₅)₄As][Sn(SeC₆H₅)₃] | Monoclinic | P2₁/c | cdnsciencepub.com |

| [(C₆H₅)₄As]₂[Ni(S₂C₂O₂)₂] | Triclinic | P1 | researchgate.net |

| [(C₆H₅)₄As]₂[TcCl₆] | Triclinic | P1 | unlv.edu |

| [AsPh₄]₂[TcF₆]·2H₂O | Triclinic | P1 | unlv.edu |

| [(C₆H₅)₄As]BF₄ | Tetragonal | Not specified | cdnsciencepub.com |

| [(C₆H₅)₄As]PF₆ | Tetragonal | I4 | cdnsciencepub.com |

| [(C₆H₅)₄As]AsF₆ | Tetragonal | I4 | cdnsciencepub.com |

| [(C₆H₅)₄As]SbF₆ | Tetragonal | I4 | cdnsciencepub.com |

Thermal Stability and Decomposition Characteristics

The thermal stability of tetraphenylarsonium chloride has been investigated using techniques such as thermogravimetric analysis (TGA). core.ac.uk TGA measures the change in mass of a substance as a function of temperature, providing insight into its decomposition pattern. Studies on various tetraphenylarsonium salts, including the chloride, have utilized TGA to determine their thermal decomposition characteristics, with analyses typically conducted by heating the sample to temperatures up to 500°C in a controlled atmosphere. core.ac.uk The thermal behavior of complexes involving the tetraphenylarsonium cation has also been assessed using TGA. niscpr.res.inresearchgate.net

When heated to decomposition, this compound breaks down to yield several hazardous products. The decomposition fumes can be corrosive and toxic. The primary decomposition products are listed in the table below.

| Decomposition Product | Chemical Formula |

|---|---|

| Carbon Oxides | CO, CO₂ |

| Hydrogen Chloride | HCl |

| Arsenic Oxides | AsₓOᵧ |

Non-Covalent Interactions and Hirshfeld Surface Analysis

The crystal structure and packing of this compound are significantly influenced by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. bohrium.combohrium.commdpi.com This method partitions crystal space into regions based on the electron density of the molecule, allowing for a detailed examination of how adjacent molecules interact. bohrium.com

In salts containing the tetraphenylarsonium cation, the crystal lattice is stabilized by various C-H···X (where X is an anion or a heteroatom) and C-H···π interactions. bohrium.com For this compound specifically, C-H···Cl⁻ hydrogen bonds between the phenyl hydrogens of the cation and the chloride anion are expected to be a prominent feature. osti.gov These interactions, where the C-H groups act as hydrogen bond donors, are crucial for molecular recognition and the stabilization of the crystal structure. osti.govresearchgate.net

A detailed Hirshfeld surface analysis performed on related tetraphenylarsonium dithiophosphate (B1263838) salts provides quantitative insight into the interactions involving the cation. bohrium.com The analysis reveals that the majority of intermolecular contacts are H···H and C···H/H···C interactions, which collectively account for over 82% of the total Hirshfeld surface area. bohrium.com This indicates the prevalence of van der Waals forces in the crystal packing. The study also identified C-H···S and C-H···O interactions, which would be analogous to the C-H···Cl⁻ interactions in this compound. bohrium.com

The relative contributions of various intermolecular contacts to the Hirshfeld surface for tetraphenylarsonium dithiophosphate salts are summarized in the table below, providing a model for the interactions in similar tetraphenylarsonium compounds. bohrium.com

Interactive Data: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for Tetraphenylarsonium Salts

Select a compound from the dropdown to view the interaction data. The data is based on a study of tetraphenylarsonium dithiophosphate salts and serves as a representative model.

| Interaction Type | Contribution (%) |

|---|

Coordination Chemistry and Complex Formation

The Tetraphenylarsonium Cation as a Bulky Counterion

The large and sterically demanding nature of the tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, is a key feature that chemists exploit in the synthesis and crystallization of complex anionic species. smolecule.comvulcanchem.com Its size helps to separate and stabilize large anions in the crystal lattice, mitigating electrostatic repulsion and enabling the formation of well-ordered crystalline materials suitable for structural analysis. vulcanchem.com

Isolation of Anionic Metal Complexes

The tetraphenylarsonium cation is instrumental in the isolation of various anionic metal complexes. A notable example is the preparation of hexachloromolybdate(V) compounds. These complexes are synthesized through the reaction of tetraphenylarsonium chloride with molybdenum(V) chloride in dichloromethane (B109758). dtic.mil The resulting salts are black crystalline solids. dtic.mil Similarly, the bulky cation has been employed in the study of hexafluoridotechnetates, further demonstrating its utility in isolating complex anionic species containing different metals and halide ligands.

Formation of Halometallate Salts

This compound is widely used to precipitate and crystallize a variety of halometallate salts from solutions. For instance, it has been used in the synthesis and characterization of bis(tetraphenylarsonium)tetrachlorocuprate(II). researchgate.netresearchgate.net In these complexes, the [CuCl₄]²⁻ anion exhibits a distorted tetrahedral geometry. researchgate.netresearchgate.net

Another significant application is in the formation of hexachlororhenate(IV) complexes. The dissolution of certain rhenium compounds in hydrochloric acid followed by the addition of this compound can lead to the precipitation of the corresponding hexachlororhenate(IV) salt, demonstrating the presence of the perrhenate (B82622) ion. mcmaster.ca

Furthermore, this compound has been successfully used in the synthesis of both pentachlorozirconate and hexachlorozirconate salts. niscpr.res.in The reaction of zirconium tetrachloride with this compound in thionyl chloride provides a convenient route to these stable chlorozirconate anions. niscpr.res.inunlv.edu

Table 1: Examples of Halometallate Salts Isolated with this compound

| Anionic Complex | Metal Center | Coordination Geometry of Anion |

| Tetrachlorocuprate(II) | Copper (Cu) | Distorted Tetrahedral researchgate.netresearchgate.net |

| Hexachlororhenate(IV) | Rhenium (Re) | Octahedral |

| Pentachlorozirconate | Zirconium (Zr) | Not specified niscpr.res.in |

| Hexachlorozirconate | Zirconium (Zr) | Octahedral unlv.edu |

| Hexachloromolybdate(V) | Molybdenum (Mo) | Octahedral dtic.mil |

Complexation with Oxo- and Nitrido-Metal Species

The tetraphenylarsonium cation is also crucial for isolating and characterizing complexes containing oxo- and nitrido-metal species. It has been used to crystallize aquatetrachloro-oxomolybdate(V), [MoOCl₄(H₂O)]⁻, allowing for detailed structural and spectroscopic analysis. rsc.org In a similar vein, it has been employed in the synthesis and characterization of oxo-technetium(V) and oxo-rhenium(V) complexes. tandfonline.comacs.org For example, the reaction of oxotetrahalometalate(V) complexes of technetium and rhenium with certain ligands in the presence of this compound yields stable crystalline products. acs.org The structure of tetraphenylarsonium tetrakis(benzenethiolato)oxomolybdate(V) has also been determined, where the [MoO(SPh)₄]⁻ anion has a square-pyrimidal geometry. researchgate.net

Interactions with Dithiolene and Other Sulfur-Containing Ligands

In the realm of sulfur-containing ligands, this compound has proven invaluable. It is used in the synthesis of metal dithiolene complexes, such as the tetraphenylarsonium salt of cis-bis[1,2-bis(trifluoromethyl)ethene-1,2-dithiolato]platinate(II). researchgate.netnih.goviucr.org The precipitation of this complex is achieved by adding this compound to a solution containing the platinum dithiolene anion. nih.goviucr.orgiucr.org Similarly, it has been used to prepare tetraphenylarsonium bis(maleonitriledithiolato)tellurate(II), which forms black, shiny crystals. rsc.org The use of the tetraphenylarsonium cation also enabled the isolation of di(tetraphenylarsonium)bis(toluene-3,4-dithiolato)cadmate(II). cdnsciencepub.com

Role in Stabilizing Polyatomic Anions in Organic Media

A significant function of this compound is its ability to solubilize and stabilize large polyatomic anions in organic solvents. wikipedia.orgsmolecule.com This is achieved through the formation of ion pairs between the bulky, lipophilic tetraphenylarsonium cation and the polyatomic anion. smolecule.comvulcanchem.com This property is particularly useful for studying the chemistry of these anions in non-aqueous environments. For example, it is used to precipitate complex anions like polyoxometalates from reaction mixtures in organic solvents. smolecule.com The resulting salts are often soluble in polar organic solvents, facilitating further reactions and characterization. dtic.mil This principle is also applied in the extraction of anions like permanganate (B83412), perrhenate, and pertechnetate (B1241340) from aqueous solutions into chloroform (B151607). expertsmind.comakjournals.com

Electrochemical Behavior of Tetraphenylarsonium Complexes

The electrochemical properties of complexes containing the tetraphenylarsonium cation have been investigated, often using techniques like cyclic voltammetry. These studies provide insights into the redox behavior of the coordinated metal centers. For instance, the electrochemical oxidation of tetraphenylarsonium dihalodicarbonyliridate(I) complexes has been studied to prepare one-dimensional crystals with metal-metal interactions. science24.com

Cyclic voltammetry has also been employed to study ion transfer at the interface of two immiscible electrolyte solutions, where this compound is used as a component of the organic base electrolyte. scielo.org.mxconicet.gov.arcore.ac.uk The tetraphenylarsonium tetraphenylborate (B1193919) (TATB) assumption is a common tool in these studies to estimate the standard Gibbs energies of ion transfer between aqueous and organic phases. researchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, salts of the [W(CN)₆(bpy)]²⁻ type anion have been isolated with the tetraphenylarsonium cation, and their electrochemical properties have been studied via cyclic voltammetry. nih.gov The electrocrystallization of tetraphenylarsonium fulleride double salts has also been a subject of electrochemical investigation. psu.edu

Analytical Applications

Gravimetric Analysis and Precipitation Techniques

Tetraphenylarsonium chloride is a well-established precipitating agent for the quantitative determination of certain anions. The formation of sparingly soluble salts upon reaction with specific anions forms the basis of these gravimetric methods. Generally, large, symmetrical, univalent anions and a limited number of divalent anions are susceptible to precipitation with this reagent. uni.edu

A significant application of this compound is in the gravimetric determination of perchlorate (ClO₄⁻) and perrhenate (B82622) (ReO₄⁻) ions.

For the determination of perchlorate, a detailed study has established optimal conditions for its quantitative precipitation. The procedure involves dissolving the perchlorate sample in distilled water, adding a small amount of sodium chloride to promote the formation of a more granular precipitate, and heating the solution. uni.edu this compound is then added dropwise, leading to the formation of an amorphous white precipitate of tetraphenylarsonium perchlorate ((C₆H₅)₄AsClO₄). uni.educore.ac.uk After a digestion period, the precipitate is filtered, washed with cold distilled water, and dried to a constant weight. uni.edu This method has been demonstrated to be both accurate and reproducible for the analysis of selected perchlorate samples. uni.edu

Similarly, this compound is an effective reagent for the gravimetric determination of perrhenate. The precipitation is typically carried out in a hot solution containing a neutral salt, such as sodium chloride, which aids in producing a more crystalline and easily filterable precipitate of tetraphenylarsonium perrhenate ((C₆H₅)₄AsReO₄). The precipitate is allowed to stand for several hours before being filtered, washed with ice water, and dried. Anions that form insoluble compounds with the tetraphenylarsonium cation, such as permanganate (B83412), periodate, and perchlorate, are known to interfere with this determination.

Below is a table summarizing representative data for the gravimetric determination of perrhenate using this compound.

| Perrhenate Present (mg) | Perrhenate Found (mg) | Error (mg) |

| 0.44 | 0.40 | -0.04 |

| 1.78 | 1.82 | +0.04 |

| 4.44 | 4.43 | -0.01 |

| 22.21 | 22.21 | ±0.00 |

| 44.41 | 44.39 | -0.02 |

| 133.24 | 133.18 | -0.06 |

This table presents data adapted from historical studies on the gravimetric determination of perrhenate.

Beyond perchlorate and perrhenate, this compound is capable of precipitating a variety of other anions. Noteworthy examples include dichromate (Cr₂O₇²⁻), periodate, permanganate, persulfate, tetrafluoroborate, and tetraphenylborate (B1193919) ((C₆H₅)₄B⁻). uni.educore.ac.uk The presence of these ions can interfere with the determination of other target anions, leading to erroneously high results. core.ac.uk

The reagent shows promise for the gravimetric determination of both dichromate and tetraphenylborate ions. uni.edu Tetraphenylarsonium dichromate and tetraphenylarsonium tetraphenylborate can be prepared by the addition of a this compound solution to solutions containing the respective anions. uni.edu These precipitates are initially isolated as amorphous solids from the aqueous solution. uni.edu

Solvent Extraction Methodologies

Solvent extraction, or liquid-liquid extraction, is another key analytical application of this compound. In this technique, the tetraphenylarsonium cation forms an ion-pair with a target anion, and this neutral complex is then extracted from the aqueous phase into an immiscible organic solvent. This method is particularly useful for the separation and concentration of specific anions from complex matrices.

This compound is a recognized extraction agent for pertechnetate (B1241340) (TcO₄⁻), an anion of the radioactive element technetium. The process involves the formation of a chloroform-extractable complex, tetraphenylarsonium pertechnetate. This methodology is also applicable to the extraction of other large univalent anions, such as permanganate (MnO₄⁻) and perrhenate (ReO₄⁻), which form similar extractable complexes with the tetraphenylarsonium cation.

The general principle involves the exchange of the chloride ion from the this compound with the target anion in the aqueous phase, forming a neutral ion-pair that is soluble in the organic solvent. The extraction of metal anions is influenced by several factors, including the charge, stoichiometry, and size of the resulting ion pair. ebrary.net

The efficiency of the solvent extraction process is described by the distribution ratio (D), which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium. The distribution equilibrium in the extraction of anions with this compound is influenced by several parameters:

Concentration of the Extractant: The distribution ratio of the target anion is directly related to the concentration of this compound in the organic phase.

pH of the Aqueous Phase: The hydrogen ion concentration can affect the extraction, particularly if the anion is the conjugate base of a weak acid.

Presence of Competing Anions: Other anions in the aqueous phase that can form extractable ion-pairs with the tetraphenylarsonium cation will compete with the target anion, potentially reducing its extraction efficiency.

Nature of the Organic Solvent: The choice of the organic solvent is crucial, as it must be immiscible with water and effectively solvate the ion-pair complex. Chloroform (B151607) is a commonly used solvent for these extractions.

Ionic Strength: The ionic strength of the aqueous phase can also influence the activity of the ions and thus the extraction equilibrium.

This compound is utilized in the separation of metal ions through the solvent extraction of their anionic complexes. Many metal ions, particularly transition metals, can form stable anionic chloro-complexes (e.g., [MClₓ]ⁿ⁻) in the presence of high concentrations of chloride ions. These anionic metal complexes can then be extracted into an organic phase by forming an ion-pair with the tetraphenylarsonium cation.

This principle is particularly important in the recovery and separation of precious metals, which readily form chloro-complexes. ebrary.net For instance, gold can be determined through its extraction as the tetrachloroaurate(III) complex ([AuCl₄]⁻) with this compound. acs.org The order of extractability for platinum group metal chloro-complexes is influenced by the charge and stoichiometry of the ion pair formed with the organic cation. ebrary.net This allows for the selective separation of different metal ions by controlling the conditions of the aqueous phase, such as the chloride concentration and acidity, which in turn affects the formation and stability of the anionic metal complexes.

Spectrophotometric and Spectrofluorometric Determinations

This compound is predominantly employed in spectrophotometry as a precipitating or extracting agent. It forms ion pairs with large anionic complexes, which can then be extracted into an organic solvent. This process serves to both concentrate the analyte and remove it from interfering matrices, thereby enhancing the sensitivity and selectivity of the determination. While its use in spectrophotometry is well-documented, its application in spectrofluorometric methods is less common for the specific analytes discussed herein.

Indirect Spectrophotometric Assays (e.g., Molybdenum determination)

An established indirect spectrophotometric method for the determination of molybdenum leverages the formation of an ion-association complex involving this compound. This method is particularly useful for the analysis of molybdenum in complex matrices such as steel.

The procedure involves the reduction of molybdenum(VI) to molybdenum(V). This reduction is typically achieved using a combination of ascorbic acid and titanium(III) chloride. The resulting molybdenum(V) is then complexed with thiocyanate ions (SCN⁻) to form the colored pentathiocyanatomolybdate(V) anion, [Mo(SCN)₅]²⁻.

The crucial step for the spectrophotometric determination is the addition of this compound, which acts as a counter-ion to the colored anionic complex. The resulting ion-pair, (Ph₄As)₂[Mo(SCN)₅], is then extracted into an organic solvent, typically chloroform, often containing a stabilizer like quinol. The absorbance of the organic extract is then measured at a wavelength of maximum absorbance, which is approximately 470 nm. mat-test.com This method is noted for its sensitivity, with a molar absorptivity of 17,400 L mol⁻¹ cm⁻¹. mat-test.com

A significant advantage of this method is its selectivity. For instance, it can tolerate a forty-fold excess of tungsten, an element that often interferes with molybdenum determination. mat-test.com

Table 1: Key Parameters for the Indirect Spectrophotometric Determination of Molybdenum

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Molybdenum(V) | mat-test.com |

| Complexing Agent | Thiocyanate (SCN⁻) | mat-test.com |

| Ion-Pairing Agent | This compound | mat-test.com |

| Extracting Solvent | Chloroform with quinol | mat-test.com |

| λmax | 470 nm | mat-test.com |

| Molar Absorptivity (ε) | 17,400 L mol⁻¹ cm⁻¹ | mat-test.com |

| Tolerance to Tungsten | 40-fold excess | mat-test.com |

Catalytic Spectrophotometric Methods (e.g., Rhenium determination)

The scientific literature on catalytic spectrophotometric methods for the determination of rhenium that specifically employ this compound is limited. While this compound is a known reagent for the spectrophotometric determination of rhenium through ion-pair formation, its role in a catalytic cycle for this specific analysis is not well-documented in readily available research.

However, sensitive non-catalytic spectrophotometric methods for rhenium determination using this compound have been developed. These methods are also based on the principle of ion-association complex formation. In these procedures, perrhenate ions (ReO₄⁻) are reacted with a suitable ligand to form a colored or UV-absorbing anionic complex. This complex is then extracted into an organic solvent with this compound.

For instance, a common approach involves the formation of the rhenium(IV)-thiocyanate complex, [Re(SCN)₆]²⁻, in the presence of a reducing agent. The subsequent addition of this compound facilitates the extraction of the ion-pair into a non-aqueous solvent, allowing for its spectrophotometric quantification. The absorbance of the extract is measured at the wavelength of maximum absorbance for the specific complex formed.

The development of a catalytic spectrophotometric method would typically involve a reaction where rhenium catalyzes the transformation of a substrate, and the rate of this reaction, monitored spectrophotometrically, is proportional to the rhenium concentration. While such methods exist for rhenium determination, the direct involvement of this compound in the catalytic step itself is not a common feature.

Further research is required to explore the potential of this compound in the development of novel catalytic spectrophotometric methods for rhenium determination. The existing methods, however, demonstrate the compound's utility in achieving sensitive and selective determinations through ion-pair extraction.

Table 2: General Characteristics of Spectrophotometric Rhenium Determination using Ion-Association

| Feature | Description |

|---|---|

| Principle | Formation of an ion-association complex between an anionic rhenium complex and the tetraphenylarsonium cation. |

| Rhenium Species | Typically perrhenate (ReO₄⁻) or a reduced rhenium-ligand complex. |

| Common Ligands | Thiocyanate (SCN⁻) |

| Role of (Ph₄As)Cl | Facilitates the extraction of the anionic rhenium complex into an organic solvent. |

| Detection | Spectrophotometric measurement of the absorbance of the organic extract. |

Catalysis

Phase-Transfer (PTC)

Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between chemical species located in different immiscible phases, such as an aqueous and an organic phase. wikipedia.orgsciencenet.cn The catalyst, in this case, tetraphenylarsonium chloride, transports a reactant from one phase to another where the reaction can occur. sciencenet.cnacenet.edu Quaternary onium salts, like phosphonium (B103445) and ammonium (B1175870) salts, are common PTCs. acenet.eduegyankosh.ac.in this compound's efficacy as a PTC is largely due to the lipophilic nature of the tetraphenylarsonium cation, which allows it to form ion pairs with anions and shuttle them from an aqueous phase into an organic medium. wikipedia.orgacenet.edu

Mechanistic Investigations in Biphasic Systems

The mechanism of phase-transfer catalysis involves the transfer of an anion from an aqueous phase to an organic phase. In a typical biphasic system, the tetraphenylarsonium cation ([Ph₄As]⁺) pairs with an anion (e.g., hydroxide (B78521) or cyanide) from the aqueous layer. ijstr.org This newly formed lipophilic ion pair, [Ph₄As]⁺A⁻, is soluble in the organic phase and can migrate across the phase boundary. wikipedia.orgijstr.org Once in the organic phase, the anion is highly reactive as it is poorly solvated and can readily participate in the desired reaction with an organic substrate. ijstr.org

Mechanistic studies have explored the role of the catalyst's structure and the reaction conditions on the efficiency of the transfer process. scribd.com For instance, investigations into biphasic systems for hydrogen and hydrogen peroxide formation have utilized this compound. core.ac.uk These studies often involve electrochemical methods to probe ion transfer across the liquid-liquid interface. core.ac.ukconicet.gov.ar The stability and behavior of the interface are crucial for the catalytic cycle. conicet.gov.ar Research has shown that the catalytic process can be influenced by factors such as the lipophilicity of the catalyst's counterion and the rate of stirring, which affects the interfacial area. researchgate.net

Applications in Dichlorocarbene (B158193) Additions and Cyclopropane (B1198618) Synthesis

A significant application of this compound in PTC is the generation of dichlorocarbene (:CCl₂) for addition reactions to alkenes, leading to the synthesis of gem-dichlorocyclopropanes. researchgate.netlibretexts.org Dichlorocarbene is typically generated from chloroform (B151607) (CHCl₃) and a strong base, such as concentrated sodium hydroxide. libretexts.org In a biphasic system, the deprotonation of chloroform occurs at the interface to form the trichloromethanide anion (CCl₃⁻). researchgate.net

This compound facilitates the transfer of this anion into the organic phase, where it spontaneously eliminates a chloride ion to form the highly reactive dichlorocarbene. researchgate.net The carbene then rapidly adds to an alkene present in the organic phase to form the corresponding cyclopropane derivative. libretexts.org This method is a convenient way to synthesize gem-dihalocyclopropanes. researchgate.net

For example, the reaction of an alkene with chloroform and aqueous NaOH in the presence of a catalytic amount of this compound yields the dichlorocyclopropane. The reaction is stereospecific; for instance, a cis-alkene will yield a cis-disubstituted cyclopropane. libretexts.org While effective for dichlorocarbene, the generation of difluorocarbene via PTC for cyclopropanation has proven more challenging, with this compound showing only moderate activity. researchgate.netd-nb.info Low yields, often less than 30%, were observed in the reaction of chlorodifluoromethane (B1668795) with concentrated potassium hydroxide in dioxane using this compound as the catalyst. d-nb.info

Comparative Studies with Other Onium Salts

The effectiveness of this compound as a phase-transfer catalyst has been compared with other onium salts, such as quaternary ammonium and phosphonium salts. wikipedia.orgchemicalbook.comphasetransfercatalysis.com The choice of catalyst can significantly impact the reaction rate and product distribution. thieme-connect.de

Key factors in comparing onium salt catalysts include:

Lipophilicity of the Cation: The size and nature of the organic groups on the central atom (N, P, or As) determine the catalyst's solubility in the organic phase. The four phenyl groups of the tetraphenylarsonium cation provide high lipophilicity. wikipedia.org

Anion Selectivity: The cation can exhibit different affinities for various anions, influencing the efficiency of anion exchange at the interface.

Stability: Phosphonium salts are noted for their higher thermal stability compared to some ammonium salts. acenet.edu

In the generation of carbenes, the choice of catalyst can be crucial. For instance, in the reaction of allyl halides with bromoform, this compound was found to promote the alkylation product, whereas other catalysts like benzyltriethylammonium chloride favored cyclopropanation. thieme-connect.de In the generation of difluorocarbene from chlorodifluoromethane, simple tetraalkylammonium salts were found to be ineffective, while this compound showed moderate activity, which prompted further studies into electronically-tuned tetraarylarsonium salts. researchgate.net In contrast, for many standard nucleophilic substitution reactions, tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and effective catalyst. chemicalbook.comnih.gov

| Catalyst Type | Cation Structure | Key Characteristics | Typical Applications |

|---|---|---|---|

| Tetraphenylarsonium Salts | [As(C₆H₅)₄]⁺ | High lipophilicity, promotes specific reaction pathways (e.g., alkylation with bromoform). thieme-connect.de | Dichlorocarbene generation, specific alkylations. researchgate.netthieme-connect.de |

| Quaternary Ammonium Salts | [NR₄]⁺ (e.g., Tetrabutylammonium) | Widely used, cost-effective, good for many Sₙ2 reactions. egyankosh.ac.in | Nucleophilic substitutions, alkylations, polymerizations. ijstr.orgnih.gov |

| Quaternary Phosphonium Salts | [PR₄]⁺ (e.g., Tetraphenylphosphonium) | Higher thermal stability, useful for generating lipophilic salts. acenet.eduwikipedia.org | High-temperature reactions, synthesis of organometallic anions. acenet.eduwikipedia.org |

Role as a Reagent or Catalyst in Organic Synthesis

Beyond its well-established role in phase-transfer catalysis, this compound is utilized as a reagent and catalyst in other areas of organic synthesis. smolecule.comchemicalbook.com Its primary function often involves acting as a source of the large, non-coordinating tetraphenylarsonium cation, which can be used to precipitate or extract large anions from a solution. wikipedia.org

It serves as a precursor for the synthesis of other organoarsenic compounds and is used to prepare various arsonium (B1239301) derivatives. chemicalbook.comottokemi.com For example, it can be used to prepare arsonium amides and oximes. chemicalbook.comottokemi.com In organometallic chemistry, it is employed to synthesize salts of complex anions. For instance, it was used in the preparation of a rhenium(V) chloride complex, where it facilitated the isolation of the product. ucl.ac.uk The chloride ion in this compound can also undergo nucleophilic substitution, allowing for the formation of other tetraphenylarsonium salts with different anions. smolecule.com

The compound is also recognized for its utility in analytical chemistry, particularly for the precipitation and extraction of anions like pertechnetate (B1241340) from complex mixtures for quantification. iaea.org

| Application Area | Role of this compound | Example |

|---|---|---|

| Phase-Transfer | Catalyst | Generation of dichlorocarbene for cyclopropanation. researchgate.net |

| Precipitating Agent | Reagent | Isolation of large complex anions like polyoxometalates. smolecule.com |

| Synthetic Precursor | Reagent | Preparation of other organoarsenic compounds and arsonium salts. chemicalbook.comchemimpex.com |

| Organometallic Synthesis | Reagent | Isolation of complex metal-containing anions. ucl.ac.uk |

| Analytical Chemistry | Reagent | Extraction and precipitation of pertechnetate (TcO₄⁻) for analysis. iaea.org |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup and bonding nature of tetraphenylarsonium complexes. For instance, studies on dinuclear rhenium(III) carboxylate complexes, such as Re₂(O₂CR)₄Cl₂, which are synthesized using tetraphenylarsonium chloride, have employed these methods. acs.org Molecular orbital (MO) schemes developed for these complexes show that the bonding along the axial direction, involving the Re-Cl bond, is governed by the interplay of Re 5d₂₂ and Cl 3p₂ orbitals, which form bonding (a₁g) and antibonding (a₂u) orbitals. acs.org The highest occupied molecular orbitals (HOMO) in these systems are identified as the 2a₁g and 3a₁ orbitals, which are crucial in defining their electronic properties. acs.org

Furthermore, quantum theory of atoms in molecules (QTAIM) has been used to analyze the An-X bonds (where An = Actinide) in complexes supported by macrocyclic ligands, providing insights into the nature of bonding, whether it is predominantly ionic or has partial covalent character. researchgate.net Such computational studies correlate bond energies and enthalpies with QTAIM metrics like bond critical point electron densities and delocalization indices. researchgate.net

Density Functional Theory (DFT) and Ab Initio Computational Methods

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and properties of large molecules, including those involving the tetraphenylarsonium cation. researchgate.netnih.gov It is frequently used to model complex processes, such as the sequestration of pertechnetate (B1241340) ions (TcO₄⁻), where this compound serves as a precipitating agent. rsc.org In such studies, DFT calculations, often using functionals like B3LYP with a triple-zeta valence plus polarization (TZVP) basis set, are performed to optimize the geometries of complexes and calculate their binding and free energies. rsc.org These calculations have been crucial in understanding the role of solvents and the selectivity of ligands like crown ethers in extraction processes. rsc.org

DFT methods have also been systematically evaluated for their accuracy in describing classical inorganic compounds. For example, a study on the well-characterized [CuCl₄]²⁻ molecule demonstrated the capability of modern DFT calculations to reproduce spectroscopic data. researchgate.net In the context of tetraphenylarsonium tetrachloronitridotechnetate(VI), [AsPh₄][TcNCl₄], DFT calculations were employed to model the spin density, although initial attempts with standard functionals did not fully replicate experimental observations from polarized neutron diffraction. rsc.org Agreement with experimental data improved significantly when gradient corrections and a relativistic treatment of the core electrons were included in the DFT calculations. rsc.org

Prediction of Molecular Geometries and Vibrational Frequencies

Computational methods are highly effective in predicting the three-dimensional structures and vibrational dynamics of molecules. The geometry of the tetraphenylarsonium cation itself has been characterized in various crystal structures. In the structure of tetraphenylarsonium tris(1,2-ethanedithiolato)niobate(V), the cation's geometry is in good agreement with previous determinations. cdnsciencepub.com The arsenic-carbon bond lengths average 1.884 Å, and the carbon-arsenic-carbon bond angles average 109.5°. cdnsciencepub.com

Vibrational frequencies, which are essential for interpreting infrared and Raman spectra, can be calculated computationally. numberanalytics.com These frequencies correspond to the quantized energy levels of molecular vibrations and provide detailed information about bond strengths and molecular geometry. numberanalytics.com Theoretical approaches, such as the partial Hessian vibrational analysis, have been developed to accurately predict vibrational frequencies for molecules in complex, dynamic environments like solutions or when bound to proteins. nih.gov For complexes like Re₂(O₂CCMe₃)₄Cl₂, calculated bond distances from geometry optimizations show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. acs.org

Below is a table summarizing the predicted molecular geometry for the tetraphenylarsonium cation based on crystallographic data.

| Geometric Parameter | Value | Source |

| Average As-C Bond Length | 1.884 Å | cdnsciencepub.com |

| Average C-As-C Bond Angle | 109.5° | cdnsciencepub.com |

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling provides indispensable insights into the mechanisms of chemical reactions. For anions often paired with tetraphenylarsonium, such as [FeCl₄]⁻, kinetic and computational studies have elucidated reaction pathways. The reaction of [FeCl₄]⁻ with thiolate (PhS⁻) in acetonitrile (B52724) proceeds via an associative mechanism. researchgate.net DFT calculations can model the intermediates and transition states of such reactions. The initial rapid binding of the nucleophile (PhS⁻) to the iron center forms a five-coordinate intermediate, [FeCl₄(SPh)]²⁻, before the rate-limiting dissociation of a chloride ion. researchgate.net

Similarly, computational modeling has been applied to understand the acid-catalyzed Morita-Baylis-Hillman (MBH) reaction and SN2 reactions, revealing mechanisms consistent with experimental data. researchgate.net In the context of nuclear waste management, DFT calculations have been used to model the complexation reactions involved in the extraction of ⁹⁹TcO₄⁻ by crown ethers, a process where this compound is used for analysis. rsc.org These models evaluate the binding energies (ΔE) and Gibbs free energies (ΔG) of complexation, demonstrating the crucial role of explicit solvent molecules in predicting experimental selectivity. rsc.org

Spin Polarization and Covalence Analysis in Metal Complexes

The tetraphenylarsonium cation is a common counterion for paramagnetic metal complexes, where the analysis of spin distribution and covalency is critical. A notable study on [AsPh₄][TcNCl₄] used polarized neutron diffraction to map the spin density of the [TcNCl₄]⁻ ion. rsc.org This experimental work revealed significant anisotropic π bonding between technetium (Tc) and chlorine (Cl). The analysis showed that a substantial portion of the electron spin is delocalized onto the ligands: 29% resides on the in-plane 3pπ orbitals of the chlorine atoms, and a negative spin population of -15% is induced on the nitrogen atom due to the spin-polarization of the short Tc-N bond. rsc.org

These experimental findings provide a benchmark for quantum chemical calculations. While Hartree-Fock and standard DFT calculations struggled to reproduce these results, a DFT calculation incorporating gradient corrections and relativistic effects showed encouraging agreement. rsc.org Electron Paramagnetic Resonance (EPR) studies on copper-doped tetraphenylarsonium trichloropalladate also provide data on covalency. researchgate.net The analysis of spin Hamiltonian parameters in such complexes allows for the quantification of the covalent character of the metal-ligand bonds. researchgate.net

The table below presents the spin delocalization data for the [TcNCl₄]⁻ anion, as determined by polarized neutron diffraction.

| Atom/Orbital | Spin Population (%) | Source |

| Chlorine (in-plane 3pπ) | +29(2)% | rsc.org |

| Nitrogen | -15(1)% | rsc.org |

Solution Chemistry and Interfacial Phenomena

Dissociation and Polymerization Behavior in Various Solvents

The behavior of tetraphenylarsonium chloride in solution is highly dependent on the solvent's polarity and its ability to solvate ions. In polar solvents, it tends to dissociate into its constituent ions, while in less polar environments, ion-pairing and polymerization can occur. smolecule.comresearchgate.net

In polar solvents such as water, this compound is soluble and behaves as a strong electrolyte, dissociating completely into tetraphenylarsonium (TPhAs⁺) and chloride (Cl⁻) ions. smolecule.com However, in non-aqueous solvents with varying dielectric constants, the extent of dissociation and the nature of ionic interactions change significantly.

Conductivity studies in nitrobenzene, a polar organic solvent, show that TPAC behaves as a typical electrolyte, with its molar conductivity decreasing with increasing concentration. iaea.org From these measurements, a dissociation constant (K_d) can be calculated. iaea.org In contrast, in solvents with low polarity like chloroform (B151607), the situation is more complex. researchgate.netiaea.org While some dissociation into ion pairs occurs, at higher concentrations, these ion pairs can aggregate to form larger clusters, such as dimers and tetramers. researchgate.netiaea.org This polymerization in the organic phase is negligible at very low concentrations (e.g., below 0.002 M in chloroform) but becomes significant as the concentration increases. researchgate.netakjournals.com

The formation of ion triplets at higher electrolyte concentrations has also been observed in chloroform solutions. iaea.org The study of the distribution of TPAC between aqueous sodium chloride solutions and chloroform allowed for the determination of both an ionization constant for the monomeric form and polymerization constants for the formation of aggregates in the chloroform phase. researchgate.net

| Solvent System | Parameter | Value | Reference |

|---|---|---|---|

| Chloroform / Water | Ionization Constant (K°) | 0.079 | researchgate.net |

| Chloroform / Water | Partition Constant (P°) | 3.3 | researchgate.net |

| Chloroform | Dimerization Constant (β₂) | 163 ± 16 | researchgate.net |

| Chloroform | Tetramerization Constant (β₄) | 4.5 x 10⁵ ± 0.9 x 10⁵ | researchgate.net |

Interfacial Transfer Mechanisms

The large, hydrophobic nature of the tetraphenylarsonium cation is central to its role in facilitating the transfer of ions across the interface between two immiscible liquids, typically water and an organic solvent like 1,2-dichloroethane (B1671644) (DCE) or chloroform. conicet.gov.arpeacta.orgakjournals.com This property is fundamental to its use as a phase-transfer catalyst and as an extraction agent. akjournals.comwikipedia.org

The primary mechanism involves the formation of an ion-pair or ion-associate. researchgate.net For instance, TPAC is used to extract anionic species from an aqueous phase into an organic phase. akjournals.comresearchgate.net The TPhAs⁺ cation pairs with the target anion (e.g., pertechnetate (B1241340), TcO₄⁻, or chloro chromate, CrO₃Cl⁻) at the interface, forming a charge-neutral, lipophilic ion-associate that is soluble in the organic solvent. akjournals.comresearchgate.net The efficiency of this extraction depends on the nature and concentration of competing anions in the aqueous phase. akjournals.com

In electrochemistry, particularly in studies at the interface of two immiscible electrolyte solutions (ITIES), TPAC plays a crucial role. conicet.gov.arpeacta.orgscielo.org.mx It is often used in the organic phase (e.g., 1,2-DCE) as a supporting electrolyte. conicet.gov.arscielo.org.mx The presence of the TPhAs⁺ ion as a "common ion" in both the aqueous and organic phases can render the liquid-liquid interface non-polarizable, which is essential for studying the transfer of other ions. peacta.org The transfer of the TPhAs⁺ ion itself across the water/DCE or water/fluorous solvent interface is an electrochemically reversible process. conicet.gov.arresearchgate.net

The thermodynamic favorability of this transfer can be quantified by the formal Gibbs energy of transfer. researchgate.net These values are often determined based on the tetraphenylarsonium-tetraphenylborate assumption, a widely used convention in interfacial electrochemistry. researchgate.net Studies have also revealed more complex transfer phenomena. For example, at a water/1,2-DCE interface made non-polarizable with the TPhAs⁺ common ion, an unexpectedly high amount of heavy metal transfer into the organic phase was observed, suggesting a mechanism beyond simple ion-pair formation, possibly involving spontaneous emulsification at the interface. peacta.org

Emerging Research Directions and Advanced Applications

Integration in Advanced Materials Science

Tetraphenylarsonium chloride, through its bulky and stable tetraphenylarsonium cation ([As(C₆H₅)₄]⁺), plays a significant role as a building block and functional component in the synthesis and structural determination of various advanced materials. Its primary functions include acting as a precipitating agent, a cation for charge balancing, and a structure-directing agent in the crystallization of complex inorganic and hybrid organic-inorganic materials.

One of the prominent applications of this compound is in the field of polyoxometalates (POMs) . POMs are a class of metal-oxide clusters with diverse applications in catalysis, medicine, and materials science. Due to their large anionic nature, isolating and purifying specific POM clusters can be challenging. This compound serves as an effective precipitating agent, where the large [As(C₆H₅)₄]⁺ cation pairs with the large POM anion, forming insoluble salts that can be readily separated from the reaction mixture in organic solvents. smolecule.com This has facilitated the isolation and structural characterization of a wide array of POMs, including Keggin and Wells-Dawson types. smolecule.compublish.csiro.au The tetraphenylarsonium cation is also considered an excellent probe for studying the chemical properties of solvents, similar to tetraphenylborate (B1193919), due to its low surface charge density and high symmetry. publish.csiro.au

In the realm of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) , this compound and related compounds are explored for anion exchange applications. Cationic MOFs, in particular, have been investigated for the selective removal of harmful anions from aqueous solutions. escholarship.org For instance, materials incorporating large organic cations are studied for the sequestration of anions like pertechnetate (B1241340) (TcO₄⁻), a hazardous radionuclide present in nuclear waste. escholarship.orgosti.gov The principle relies on the exchange of the chloride anion in the material's pores with the target anion from the solution.

Furthermore, the tetraphenylarsonium cation is utilized as a counter-ion in the synthesis of novel hybrid inorganic-organic materials . Its size and shape can influence the final structure and properties of the resulting material. For example, it has been used in the synthesis of polyoxovanadates, where the presence of the spherical tetraphenylarsonium cation, in comparison to other organic cations, was significant in directing the final structure of the hybrid solid. psu.edu Similarly, in the field of halocuprates, which are investigated for their luminescent properties, large cations like tetraphenylphosphonium (B101447) (a close structural analog) act as structure-directing agents, influencing the connectivity of the copper-halide units and, consequently, the material's optical and electronic properties. mdpi.com

While direct research on this compound in perovskite solar cells is less documented, the analogous compound, tetraphenylphosphonium chloride, has been employed to tune the crystallinity of CH₃NH₃PbI₃ thin films. nih.gov This treatment resulted in improved device efficiency and reduced photocurrent hysteresis, suggesting that large quaternary salts can play a crucial role in controlling the morphology and quality of perovskite layers for photovoltaic applications. nih.govrsc.orgjmst.org

| Material Class | Function of this compound | Research Application |

|---|---|---|

| Polyoxometalates (POMs) | Precipitating Agent, Counter-ion | Isolation, purification, and structural analysis of metal-oxide clusters for catalysis and materials science. smolecule.compublish.csiro.au |

| Metal-Organic Frameworks (MOFs) / Covalent Organic Frameworks (COFs) | Anion Exchange Reagent | Removal of hazardous anions like pertechnetate (TcO₄⁻) from nuclear waste streams. escholarship.orgosti.gov |

| Hybrid Polyoxovanadates | Structure-Directing Agent, Counter-ion | Engineering the crystal structure of hybrid inorganic-organic materials. psu.edu |

| Hybrid Halocuprates | Structure-Directing Agent (by analogy with PPh₄⁺) | Controlling the framework of luminescent materials for optoelectronic applications. mdpi.com |

| Perovskite Thin Films | Crystallinity Modifier (by analogy with PPh₄⁺) | Improving the performance and stability of perovskite solar cells. nih.gov |

Development of Novel Organoarsenic Compounds for Research

This compound is a pivotal starting material and precursor in the synthesis of a variety of other organoarsenic compounds, which are subjects of ongoing research for their unique chemical and physical properties. smolecule.com Its synthetic utility stems from the reactivity of both the chloride anion and the tetraphenylarsonium cation itself.

The synthesis of this compound often begins with triphenylarsine (B46628) (As(C₆H₅)₃). A typical route involves the reaction of triphenylarsine with a Grignard reagent like phenylmagnesium bromide in the presence of an oxidizing agent, followed by treatment with hydrochloric acid to yield this compound hydrochloride. wikipedia.orgthieme-connect.de This hydrochloride salt can then be neutralized to afford this compound. wikipedia.org This multi-step synthesis highlights the compound's position within a broader family of organoarsenic structures.

Once formed, this compound serves as a versatile precursor. The chloride ion can be readily exchanged for other anions through metathesis reactions, leading to a wide range of tetraphenylarsonium salts with different properties and applications. For example, it is used to prepare arsonium (B1239301) amides, oximes, and carbohydrate derivatives. chemicalbook.comottokemi.com

Furthermore, the tetraphenylarsonium cation itself can be a platform for creating more complex molecules. Researchers have explored the functionalization of the phenyl rings to introduce other chemical groups, thereby tuning the electronic and steric properties of the resulting compound. Tetrahedrally-shaped molecules like tetraphenylarsonium derivatives are of interest in supramolecular chemistry and crystal engineering. researchgate.net They are known to form densely packed crystal structures through cooperative supramolecular interactions, such as C-H···π "phenyl embraces". researchgate.net The strategic functionalization of the phenyl rings can be used to direct the assembly of complex three-dimensional architectures. researchgate.net

Another important area of research is the generation of arsenic ylides (arsoranes). While typically synthesized from triorganoarsines, the chemistry of arsonium salts is central to this process. thieme-connect.de Arsenic ylides are analogous to phosphorus ylides used in the Wittig reaction and are employed in organic synthesis for the formation of carbon-carbon double bonds. thieme-connect.de The development of novel arsonium salts as precursors can lead to new ylides with tailored reactivity and selectivity.

The exploration of organoarsenic compounds extends to their potential use as ligands in coordination chemistry and as components in materials with specific electronic or optical properties. The stability and well-defined structure of the tetraphenylarsonium core make it an attractive scaffold for building more elaborate organometallic and supramolecular systems. rsc.org

| Compound Type | Synthetic Approach from/related to [As(C₆H₅)₄]Cl | Area of Research |

|---|---|---|

| Tetraphenylarsonium Salts ([As(C₆H₅)₄]X) | Anion exchange (metathesis) with the desired anion X⁻. | Analytical chemistry, materials synthesis, and as ionic liquids. smolecule.comresearchgate.net |

| Arsonium Amides/Oximes | Reaction with corresponding amide or oxime precursors. chemicalbook.comottokemi.com | Synthetic organic chemistry. |

| Functionalized Tetraphenylarsonium Derivatives | Substitution reactions on the peripheral phenyl rings. | Supramolecular chemistry, crystal engineering, and development of functional materials. researchgate.net |

| Arsenic Ylides (Arsoranes) | Deprotonation of a related arsonium salt containing an α-proton. | Organic synthesis (Wittig-type reactions). thieme-connect.de |

| Organoarsenic Ligands for Coordination Chemistry | Derivatization of the tetraphenylarsonium scaffold. | Synthesis of novel metal complexes with potential catalytic or material applications. rsc.org |

Q & A

Q. What are the recommended methods for synthesizing and purifying tetraphenylarsonium chloride to ensure high purity for research applications?

this compound is typically synthesized via quaternization reactions involving triphenylarsine and alkyl/aryl halides. Purification involves vacuum drying at elevated temperatures (e.g., 150°C) to remove hydrates, followed by gravimetric or volumetric chloride content analysis to confirm stoichiometric purity . Recrystallization from solvents like ethanol or acetone may further enhance purity. Ensure anhydrous conditions to prevent hydrolysis during storage.

Q. How can researchers reliably identify this compound and distinguish it from structurally similar compounds?

Use a combination of spectroscopic and analytical techniques:

- Infrared (IR) spectroscopy : Characteristic absorption bands for the As-Cl bond and phenyl groups (e.g., 1096 cm⁻¹ for perchlorate analogs, though specific bands require validation) .

- Elemental analysis : Confirm arsenic and chlorine content (e.g., theoretical Cl content: 8.47%) .

- NMR spectroscopy : Phenyl proton signals in the aromatic region (δ 7.2–7.8 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers, away from moisture and strong oxidizers.

- Disposal : Follow institutional guidelines for arsenic-containing waste .

Advanced Research Questions

Q. How can this compound be employed in substoichiometric separations for trace element analysis?

In neutron activation analysis (NAA), this compound forms ion-association complexes with target ions (e.g., Mn²⁺). Substoichiometric separation involves:

- Adjusting pH to optimize complex formation.

- Extracting the complex into organic solvents (e.g., chloroform).

- Quantifying the isolated element via gamma spectroscopy or mass spectrometry .

Q. What methodological considerations are essential for using this compound in perchlorate ion detection via IR spectroscopy?

The protocol includes:

- Precipitation : React this compound with perchlorate ions to form an insoluble salt.

- Coprecipitation : Add perrhenate ions to enhance sensitivity for low-concentration samples.

- IR analysis : Identify the perchlorate-specific absorption band at 9.12 μm (1096 cm⁻¹) in a KBr pellet, distinguishing it from interfering anions (e.g., permanganate, chromate) .

Q. How does this compound facilitate the study of technetium (⁹⁹Tc) adsorption mechanisms on iron oxides?

In batch adsorption experiments:

Q. What strategies resolve contradictions in adsorption data for this compound-based systems (e.g., pH-dependent variability)?

Address discrepancies by:

Q. How is this compound applied in electrochemical methods like amperometric titration for hexafluorophosphate (PF₆⁻) quantification?

The titration setup involves:

- Electrode system : Use a platinum working electrode and Ag/AgCl reference.

- Titrant : this compound in non-aqueous media (e.g., acetonitrile).

- Endpoint detection : Monitor current changes as PF₆⁻ forms an insoluble complex with the titrant. Calibrate against standard PF₆⁻ solutions .

Methodological Notes

- Data validation : Cross-reference results with complementary techniques (e.g., ICP-MS for elemental quantification).

- Interference mitigation : Pre-treat samples to remove competing anions (e.g., nitrate via HCl fuming) .